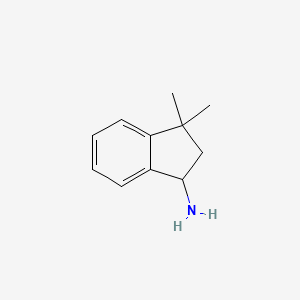

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

Description

The exact mass of the compound 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroinden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTHKMZSEWUHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223754-16-3 | |

| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine

[1]

Executive Summary: The Sterically Tuned Pharmacophore

3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine (CAS: 223754-16-3) represents a critical structural evolution of the 1-aminoindan pharmacophore.[1] While its parent compound, 1-aminoindan, serves as the core for established CNS agents like Rasagiline, the introduction of the gem-dimethyl group at the C3 position introduces significant steric bulk.[1]

For researchers, this molecule is not merely an intermediate; it is a conformational probe .[1] The C3-dimethyl substitution restricts the puckering of the cyclopentene ring, potentially altering binding affinity to targets such as Monoamine Oxidase B (MAO-B) or NMDA receptors compared to the unsubstituted parent.[1] This guide outlines the physicochemical baseline required to utilize this scaffold effectively in lead optimization.

Molecular Architecture & Identification[1]

The molecule consists of a benzene ring fused to a cyclopentane ring (indan core).[1] The primary amine at C1 renders it a chiral center, while the C3 position bears two methyl groups, eliminating the C3 chirality found in 3-methyl analogs but adding lipophilic bulk.[1]

Table 1: Core Identity Data

| Property | Detail |

| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine |

| Common Synonyms | 3,3-Dimethylindan-1-amine; 1-Amino-3,3-dimethylindan |

| CAS Number (Free Base) | 223754-16-3 |

| CAS Number (HCl Salt) | 1081528-89-3 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.25 g/mol (Free Base); 197.70 g/mol (HCl) |

| Chiral Center | C1 (Exists as (R)- and (S)- enantiomers) |

Physicochemical Profile

The following data aggregates calculated values and comparative analysis with analogous benzylic amines. Due to the limited public experimental datasets for this specific derivative, values marked as Predicted are derived from structure-activity relationship (SAR) algorithms calibrated to the 1-aminoindan scaffold.[1]

Table 2: Physicochemical Properties

| Parameter | Value / Range | Context & Implication |

| pKa (Base) | 9.8 – 10.2 (Predicted) | Typical for primary benzylic amines.[1] It will be >99% protonated at physiological pH (7.4), driving high solubility in gastric fluids but requiring active transport or lipophilic partitioning for BBB crossing.[1] |

| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted) | The gem-dimethyl group adds ~0.6–0.8 log units of lipophilicity compared to 1-aminoindan (LogP ~1.7).[1] This enhances membrane permeability.[1] |

| LogD (pH 7.4) | 0.1 – 0.5 (Predicted) | At pH 7.4, the ionization reduces the effective distribution coefficient, placing it in an ideal range for CNS penetration (LogD ~0–2 is optimal for BBB).[1] |

| Polar Surface Area (PSA) | ~26 Ų | Dominated by the primary amine.[1] Values <90 Ų strongly favor BBB penetration.[1] |

| H-Bond Donors/Acceptors | 2 Donors / 1 Acceptor | Standard primary amine profile.[1] |

| Solubility (Free Base) | Low (< 1 mg/mL in water) | Requires conversion to salt form (HCl, Tartrate) for aqueous formulation.[1] |

Mechanistic Insight: The Gem-Dimethyl Effect

The 3,3-dimethyl substitution does more than increase lipophilicity (LogP).[1] It creates the Thorpe-Ingold effect (angle compression), which can accelerate cyclization reactions during synthesis and rigidify the ring system.[1] In a biological context, this bulk prevents metabolic oxidation at the benzylic C3 position, potentially extending the half-life compared to unsubstituted indans.[1]

Experimental Characterization Protocols

Protocol A: Potentiometric pKa Determination

Use this to determine the exact ionization state for formulation buffers.

-

Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

-

Titrant: Standardized 0.1 M KOH.

-

Execution: Perform titration at 25°C under inert gas (

) to prevent carbonate formation. -

Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the pKa.[1]

-

Validation: The first derivative (

) curve must show a single, sharp peak.[1] Broad peaks indicate aggregation or impurities.[1]

Protocol B: Shake-Flask LogD (Lipophilicity)

Use this to assess Blood-Brain Barrier (BBB) penetration potential.[1]

-

Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Add an equal volume of buffer.[1]

-

Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (210 nm or 254 nm).

-

Calculation:

. -

Criterion: A LogD between 0 and 2.0 confirms high potential for passive CNS diffusion.[1]

Synthetic Pathway & Workflow

The synthesis of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine typically proceeds from the commercially available 3,3-dimethyl-1-indanone.[1] The critical step is the reduction of the intermediate oxime, which establishes the amine functionality.[1]

Diagram 1: Synthetic Route & Critical Control Points

Caption: Synthesis proceeds via oxime condensation followed by catalytic hydrogenation or hydride reduction. Resolution is required for chiral applications.

Handling, Stability & Safety

Stability Profile

-

Oxidation: Primary benzylic amines are susceptible to air oxidation to form imines or N-oxides upon prolonged exposure to light and air.[1]

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at -20°C for long-term reference standards.

Safety (GHS Classification)[1][5]

References

-

PubChem. (2025).[1][3][4] Compound Summary: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine.[1][5][6][7][8][9] National Library of Medicine.[1] [Link]

-

Google Patents. (2007).[1] CN101062897A: Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. [1]

-

ResearchGate. (2012).[1] Crystallographic data for related 1,3-Dimethyl-1H-indazol-6-amine (Structural Analog Comparison). [Link]

Sources

- 1. 3,3-Dimethyl-1-indanone | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one | C11H12O | CID 11593477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2,3-Dihydro-2,6-dimethyl-1H-inden-1-amine | C11H15N | CID 67140611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1637453-50-9|(R)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS#: 1081528-89-3 [m.chemicalbook.com]

- 7. molcore.com [molcore.com]

- 8. 1-indanamine | Sigma-Aldrich [sigmaaldrich.com]

- 9. (1S)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride - C11H16ClN | CSSB06256045922 [chem-space.com]

Technical Guide: Mechanism of Action of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

Topic: Potential Mechanism of Action of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (also referred to as 3,3-dimethylindan-1-amine ) represents a critical pharmacophore in medicinal chemistry, exhibiting a dualistic pharmacological profile. It functions both as an intrinsic modulator of monoaminergic systems and as a high-affinity structural motif in the design of E1 activating enzyme inhibitors.

This guide dissects the compound’s mechanism across two distinct biological contexts:

-

Neuropharmacology: As a substituted aminoindan, it acts as a Monoamine Oxidase (MAO) inhibitor and catecholamine modulator, sharing structural homology with Rasagiline.

-

Oncology & Ubiquitin Signaling: It serves as a key chiral scaffold in small-molecule inhibitors of Nedd8 Activating Enzyme (NAE), disrupting Cullin-RING Ligase (CRL) mediated protein turnover.

Chemical Identity & Structural Pharmacology

The molecule features a rigid bicyclic indan core. The 3,3-dimethyl substitution is a strategic medicinal chemistry modification designed to enhance metabolic stability and alter binding pocket occupancy compared to the parent 1-aminoindan.

| Property | Detail | Pharmacological Implication |

| Core Scaffold | 1-Aminoindan | Mimics the |

| C3 Substitution | 3,3-Dimethyl | Steric Occlusion: Blocks metabolic hydroxylation at the benzylic C3 position (a major clearance route for indans), potentially extending half-life. Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) penetration. |

| Chirality | C1 Amine | Activity is stereospecific. Based on SAR of Rasagiline, the (R)-enantiomer is typically the eutomer for MAO-B inhibition, while the (S)-enantiomer may exhibit different transporter affinities. |

Primary Mechanism: Monoamine Oxidase (MAO) Inhibition[1][2]

In the context of CNS therapeutics, 3,3-dimethylindan-1-amine functions as a modulator of dopamine metabolism.

Mechanism of Enzyme Interaction

The compound targets Monoamine Oxidase B (MAO-B) , the enzyme responsible for the oxidative deamination of dopamine in the striatum.

-

Binding Mode: The indan ring occupies the hydrophobic substrate cavity of MAO-B. The amine group coordinates with the FAD cofactor or nearby residues (e.g., Tyr398, Tyr435) to prevent substrate access.

-

Selectivity: Unlike N-propargyl derivatives (e.g., Rasagiline) which form covalent bonds (irreversible inhibition), the free amine 3,3-dimethyl analog likely acts as a reversible, competitive inhibitor .

-

Signaling Consequence: Inhibition of MAO-B prevents the breakdown of dopamine into DOPAC (3,4-Dihydroxyphenylacetic acid) and hydrogen peroxide (

). This results in elevated synaptic dopamine levels and reduced oxidative stress from peroxide generation.

Pathway Visualization (MAO-B Inhibition)

Caption: Competitive inhibition of MAO-B by 3,3-dimethylindan-1-amine preserves synaptic dopamine and reduces oxidative byproducts.

Secondary Mechanism: E1 Activating Enzyme Inhibition (Oncology)

In oncology drug discovery, 3,3-dimethylindan-1-amine is frequently cited as a pharmacophore within larger molecules designed to inhibit Nedd8 Activating Enzyme (NAE) .

The Neddylation Cascade

NAE is an E1 enzyme that initiates the Nedd8 conjugation cascade.[1][2][3][4][5] This pathway is essential for activating Cullin-RING Ligases (CRLs) , which degrade cell cycle regulators (e.g., p27, CDT1).[6]

-

Role of the Scaffold: The 3,3-dimethylindan-1-amine moiety mimics the ribose or base structure of ATP or the ubiquitin C-terminus within the adenylation active site of the E1 enzyme.

-

Mechanism: Compounds containing this scaffold bind to the nucleotide-binding pocket of NAE, forming a stable adduct with Nedd8 (Nedd8-AMP mimic). This creates a "reaction intermediate trap," effectively shutting down the enzyme.

-

Downstream Effect:

-

Inhibition of NAE prevents Neddylation of Cullins.

-

CRLs remain inactive.

-

Substrates like p27^Kip1 and Cdt1 accumulate.

-

Result: Uncontrolled DNA re-replication and induction of apoptosis (DNA damage response).

-

Pathway Visualization (Neddylation Blockade)

Caption: Inhibition of NAE by the scaffold prevents CRL activation, leading to accumulation of tumor-suppressor proteins and apoptosis.

Experimental Protocols for Validation

To validate the mechanism of action, the following assays are standard.

MAO-B Inhibition Assay (Fluorometric)

Objective: Quantify the

-

Reagents: Recombinant human MAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

-

Preparation: Dissolve 3,3-dimethylindan-1-amine in DMSO. Prepare serial dilutions (0.1 nM to 10

M). -

Incubation:

-

Mix 50

L of enzyme solution (0.1 U/mL) with 10 -

Incubate at 37°C for 30 minutes to allow enzyme-inhibitor equilibrium.

-

-

Reaction: Add 40

L of substrate mix (200 -

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes.

-

Analysis: Plot reaction velocity vs. log[Inhibitor]. Calculate

using non-linear regression.-

Control: Use Selegiline as a positive control (

10-20 nM).

-

E1 Enzyme (NAE) Adenylation Assay

Objective: Confirm if the compound (or derivative) inhibits the ATP-dependent adenylation step.

-

Components: Recombinant NAE (APPBP1-UBA3),

-labeled ATP (or fluorescent ATP analog), Nedd8 protein. -

Workflow:

-

Incubate NAE with Nedd8 and ATP in the presence of the test compound.

-

Quench reaction after 15 minutes using SDS-PAGE loading buffer.

-

-

Detection: Run SDS-PAGE.

-

Positive Result: Disappearance of the Nedd8-AMP intermediate band or Nedd8-Thioester band compared to vehicle control.

-

-

Self-Validation: If the compound is an active site inhibitor, increasing ATP concentration should shift the

(competitive inhibition).

References

-

Youdim, M. B., et al. (2001). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. Link

-

Soucy, T. A., et al. (2009). "An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer." Nature. Link

-

Chen, J. J., et al. (2007). "Heteroaryl compounds useful as inhibitors of E1 activating enzymes."[7] US Patent 2007/0191293. Link

-

Finberg, J. P. (2014). "Update on the pharmacology of selective inhibitors of MAO-A and MAO-B." Expert Opinion on Investigational Drugs. Link

-

PubChem. (2025). "Compound Summary: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine." National Library of Medicine. Link

Sources

- 1. US7951810B2 - Substituted pyrrolo[2,3-d]pyrimidines as inhibitors of E1 activating enzymes - Google Patents [patents.google.com]

- 2. US7951810B2 - Substituted pyrrolo[2,3-d]pyrimidines as inhibitors of E1 activating enzymes - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EA024793B1 - Heteroaryl compounds useful as inhibitors of e1 activating enzymes - Google Patents [patents.google.com]

- 7. AU2007281993B2 - Heteroaryl compounds useful as inhibitors of E1 activating enzymes - Google Patents [patents.google.com]

Discovery and synthesis history of substituted inden-amines

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Inden-Amines for Researchers and Drug Development Professionals

Abstract

The inden-amine scaffold, a fused bicyclic system comprising a benzene and a cyclopentane ring with an amino group, represents a privileged structure in medicinal chemistry. Its rigid conformation and tunable substitution patterns have made it a cornerstone for the development of therapeutics targeting the central nervous system and other biological systems. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications of substituted inden-amines. We delve into the causality behind experimental choices in synthetic protocols and provide detailed methodologies for key transformations, offering field-proven insights for researchers and drug development professionals.

Introduction and Historical Context

The indane framework is a versatile scaffold found in numerous pharmaceutically active compounds.[1][2] The introduction of an amino group creates the inden-amine core, a structure that has proven particularly fruitful in the quest for novel therapeutics. Historically, research into inden-amines gained significant traction with the exploration of central nervous system (CNS) agents. Early investigations focused on their potential as psychotropic agents and their ability to modulate neurotransmitter systems.

A pivotal area of discovery was the synthesis of 3-phenyl-1-indanamine derivatives and their evaluation as potent inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake.[3] These findings established the inden-amine skeleton as a viable template for developing antidepressants and treatments for other neurological disorders by targeting monoamine transporters.[3][4][5] Over the decades, the applications have expanded to include treatments for neurodegenerative diseases like Parkinson's, where they function as monoamine oxidase (MAO) inhibitors, as well as anti-inflammatory and anticancer agents.[1][6][7]

Core Synthetic Methodologies: An Evolutionary Perspective

The synthesis of substituted inden-amines has evolved from classical methods to sophisticated, stereoselective strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are critical for pharmacological activity.

Foundational Strategy: Reductive Amination of Indanones

Reductive amination is a robust and widely used method for synthesizing amines from ketones or aldehydes.[8][9][10] In the context of inden-amines, a substituted indanone serves as the ideal starting material. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

The causality behind this choice is clear: commercially available or readily synthesized indanones provide a direct entry point to the desired amine. The selection of the reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger agents like sodium borohydride (NaBH₄) because they are selective for the protonated imine over the ketone, preventing the formation of the corresponding alcohol byproduct.[9]

Experimental Protocol: Synthesis of 1-Aminoindane via Reductive Amination

-

Reaction Setup: To a solution of 1-indanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 30 minutes. Basify the solution with 6M NaOH to pH ~12.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-aminoindane.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

For more complex substitution patterns, particularly on the benzene ring, a multi-step approach starting from simpler precursors is often employed. A common route involves Friedel-Crafts reactions to introduce acyl groups, which are then reduced. This strategy is exemplified in the synthesis of intermediates for drugs like Indacaterol.[11]

The process typically begins with a protected indanol. A Friedel-Crafts acylation introduces a ketone, which is then reduced to an alkyl group via methods like Wolff-Kishner or Clemmensen reduction. This sequence allows for the regioselective introduction of alkyl groups on the aromatic ring before the amine functionality is installed or revealed.[11]

Workflow Diagram: Multi-Step Synthesis of a Di-Substituted Inden-Amine Intermediate

Caption: Multi-step synthesis of a key inden-amine intermediate.

Enantioselective Synthesis: The Chirality Imperative

Many biologically active inden-amines are chiral, and their enantiomers often exhibit significantly different pharmacological activities and toxicities.[12] For instance, the cis and trans isomers of 3-phenyl-1-indanamines show preferential inhibition for different monoamine transporters.[3] This necessitates enantioselective synthesis to produce a single, desired stereoisomer.

Modern approaches to achieve this include:

-

Chiral Catalysis: Using chiral transition metal catalysts or organocatalysts to guide the stereochemical outcome of a reaction, such as asymmetric hydrogenation of an enamine or reduction of an imine.[12][13]

-

Biocatalysis: Employing enzymes like monoamine oxidase (MAO) or imine reductases (IREDs) that can selectively act on one enantiomer, allowing for kinetic resolution or asymmetric synthesis.[14][15][16]

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a stereoselective transformation, after which the auxiliary is removed.[12]

Recent advances have even combined photoredox and enzymatic catalysis in cyclic reaction networks to achieve light-driven asymmetric synthesis of amines with excellent yields and enantiomeric excess.[14][15]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of an inden-amine and its biological activity is fundamental to rational drug design.[17] SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

For 3-phenyl-1-indanamine derivatives, a key class of monoamine transporter inhibitors, several SAR principles have been established:[3][18]

-

Stereochemistry: Trans isomers are generally potent inhibitors of DA, NE, and 5-HT uptake, while cis isomers show a preference for inhibiting 5-HT uptake.[3]

-

Aromatic Substitution: The substitution pattern on the 3-phenyl ring is critical for potency. A 3',4'-dichloro substitution results in high affinity for the DA, NE, and 5-HT uptake sites.[3][18]

-

Amine Substitution: The size of the substituent on the amino group influences selectivity. Small amines are well-tolerated at the 5-HT uptake site, whereas larger groups like piperazine can be accommodated at the DA and NE sites.[3]

SAR Visualization: Key Determinants of Activity

Caption: Key SAR drivers for substituted inden-amines.

Table 1: Summary of Structure-Activity Relationships for 3-Phenyl-1-Indanamines

| Structural Feature | Modification | Observed Effect on Activity | Reference |

| Stereoisomerism | trans isomer | Potent inhibitor of DA, NE, and 5-HT uptake | [3] |

| cis isomer | Preferentially inhibits 5-HT uptake | [3] | |

| Phenyl Ring Substitution | 3',4'-dichloro | High affinity for DA, NE, and 5-HT transporters | [3][18] |

| 6-hydroxy | Enables preparation of ester prodrugs for long-acting formulations | [18] | |

| Amine Substitution | Small amines (e.g., -NH₂, -NHCH₃) | Accommodated at the 5-HT uptake site | [3] |

| Large amines (e.g., piperazine) | Accommodated at DA and NE uptake sites | [3] |

Applications in Drug Development

The unique structural and pharmacological properties of substituted inden-amines have positioned them as promising candidates for a range of therapeutic areas.

-

Neurodegenerative Disorders: Inhibition of MAO-B is an effective strategy for treating Parkinson's disease.[6] Novel 2,3-dihydro-1H-inden-1-amine derivatives have been designed and synthesized as potent and selective MAO-B inhibitors, with some showing therapeutic effects in animal models of the disease.[6] Additionally, related heterocyclic compounds are being explored for their neuroprotective effects in Alzheimer's disease by modulating targets like imidazoline I2 receptors or by activating the synthesis of heat shock proteins to protect against toxic amyloid structures.[19][20][21]

-

Depression and Mood Disorders: As potent norepinephrine and dopamine reuptake inhibitors (NDRIs), inden-amines can increase the levels of these key neurotransmitters in the brain.[3][4][22] This mechanism of action is effective for treating depression, anxiety, and ADHD.[22] The ability to fine-tune selectivity between dopamine, norepinephrine, and serotonin transporters allows for the development of drugs with specific pharmacological profiles.[3][18]

-

Anti-Inflammatory Agents: The indanone core, a direct precursor to many inden-amines, is associated with anti-inflammatory properties.[1][7][23] Derivatives of 3-(substituted amino)-inden-1-one and 2-benzylidene-1-indanone have shown significant anti-inflammatory activity, suggesting a role for inden-amine analogs in treating inflammatory conditions.[1][24]

Conclusion and Future Directions

The journey of substituted inden-amines from their initial discovery to their current status as high-value pharmaceutical scaffolds demonstrates a classic narrative of medicinal chemistry. The core structure provides a rigid and reliable foundation, while allowing for extensive synthetic modification to optimize biological activity. Foundational methods like reductive amination have given way to sophisticated, enantioselective syntheses that provide access to specific, highly potent stereoisomers. Ongoing SAR studies continue to refine our understanding of how to modulate their activity for specific targets, from neurotransmitter transporters to enzymes implicated in neurodegeneration. The future of inden-amine research lies in the continued development of highly selective and potent agents, the exploration of novel therapeutic targets, and the application of green chemistry principles to their synthesis.

References

-

Bøgesø, K. P., Christensen, A. V., Hyttel, J., & Liljefors, T. (1995). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 38(22), 4380–4392. [Link]

-

Li, S., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9). [Link]

-

Li, Y., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2577–2588. [Link]

-

Patel, H., Sharma, A., & Shah, A. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry, 6(4), 361-366. [Link]

-

University of Barcelona. (2025). New candidate compounds show promise for Alzheimer's and pain treatment. Phys.org. [Link]

-

ResearchGate. (2021). Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open Chain N‐Activated Ketimines. [Link]

- EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates.

-

Ghosh, I., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science, 9(22), 5016–5022. [Link]

-

SciSpace. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. [Link]

-

RIA Novosti. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Pharma's Almanac. [Link]

-

Wikipedia. (n.d.). Enantioselective synthesis. [Link]

-

Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]

-

Shikha, R., et al. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Current Topics in Medicinal Chemistry, 26(4). [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. ScienceOpen. [Link]

-

Sadowski, M., & Klajn, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Pharmaceuticals, 11(4), 119. [Link]

-

ResearchGate. (2014). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

-

LibreTexts Chemistry. (2023). Synthesis of Amines. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. [Link]

-

ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1. [Link]

-

Cleveland Clinic. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

-

Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. (2015). Structure-Activity Relationships: Theory, Uses and Limitations. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. scribd.com [scribd.com]

- 3. 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google Patents [patents.google.com]

- 12. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters [pubmed.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. technologynetworks.com [technologynetworks.com]

- 21. eurekaselect.com [eurekaselect.com]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. researchgate.net [researchgate.net]

- 24. scienceopen.com [scienceopen.com]

Potential therapeutic targets for 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine analogs

Executive Summary

The 1-aminoindane scaffold (2,3-dihydro-1H-inden-1-amine) represents a privileged structure in neuropsychopharmacology, serving as the backbone for FDA-approved therapeutics like Rasagiline (Parkinson’s disease).[1] However, the specific structural modification of gem-dimethylation at the C3 position —yielding 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine—remains an under-explored yet high-potential chemical space.

This guide analyzes the pharmacological implications of this specific substitution. By integrating Structure-Activity Relationship (SAR) data from the aminoindane and adamantane classes, we identify three primary therapeutic targets: Monoamine Oxidase B (MAO-B) , NMDA Receptors , and Monoamine Transporters (MATs) . The 3,3-dimethyl substitution is predicted to enhance metabolic stability via the Thorpe-Ingold effect and improve selectivity for hydrophobic active sites.

Section 1: Structural Pharmacology & The "Gem-Dimethyl" Effect

The core molecule, 3,3-dimethyl-1-aminoindane, differs from the canonical 1-aminoindane by the addition of two methyl groups at the C3 benzylic position. This modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.

Conformational Restriction

In unsubstituted 1-aminoindane, the cyclopentene ring possesses a degree of flexibility (puckering). The introduction of a bulky gem-dimethyl group at C3 imposes steric constraints, locking the ring into a specific conformation. This reduces the entropic penalty upon binding to rigid protein pockets (e.g., the MAO-B active site).

Metabolic Blockade

The C3 position in indanes is a common site for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes. Methylating this position blocks this metabolic soft spot, potentially extending the biological half-life (

Section 2: Primary Therapeutic Targets

Target A: Monoamine Oxidase B (MAO-B)

Therapeutic Relevance: Parkinson’s Disease, Neuroprotection

Mechanism: MAO-B contains a "substrate cavity" and an "entrance cavity" separated by a gating loop (Ile199). Established inhibitors like Rasagiline bind covalently to the FAD cofactor.

-

The 3,3-Dimethyl Advantage: The hydrophobic "cage" formed by Tyr398 and Tyr435 in MAO-B is highly receptive to lipophilic bulk. The 3,3-dimethyl group is predicted to fill the entrance cavity more effectively than the unsubstituted analog, increasing binding affinity (

) and isoform selectivity over MAO-A.

Target B: NMDA Receptor (GluN2B Subunit)

Therapeutic Relevance: Depression, Neuropathic Pain

Mechanism: While 1-aminoindanes are not classic NMDA antagonists, the 3,3-dimethyl analog shares significant steric homology with Memantine (an adamantane derivative).

-

The Pharmacophore Overlap: Memantine acts as an uncompetitive open-channel blocker. The globular, hydrophobic nature of the 3,3-dimethylindane moiety mimics the adamantane cage, suggesting potential low-affinity, rapid-off-rate antagonism at the NMDA receptor pore. This "memantine-like" profile is desirable for neuroprotection without the psychotomimetic side effects of high-affinity blockers (e.g., MK-801).

Target C: Monoamine Transporters (NET/DAT)

Therapeutic Relevance: ADHD, Depression

Mechanism: Indanamines are known to inhibit the reuptake of norepinephrine (NET) and dopamine (DAT).

-

Selectivity Shift: The increased steric bulk at C3 often reduces affinity for the Dopamine Transporter (DAT) relative to the Norepinephrine Transporter (NET) due to the tighter constraints of the DAT binding site. This suggests a potentially lower abuse liability compared to 2-aminoindane analogs, favoring a profile suited for antidepressants or ADHD medication.

Section 3: Experimental Workflows & Validation Protocols

Synthesis of the Core Scaffold

Objective: Access 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine for testing.

Protocol:

-

Cyclization: React 3-methylbut-2-enoic acid with benzene (Friedel-Crafts) to yield 3,3-dimethylindan-1-one.

-

Oximation: Treat ketone with hydroxylamine hydrochloride (

) and sodium acetate in EtOH to form the oxime. -

Reduction: Hydrogenate the oxime using Raney Nickel or reduce with

in THF to yield the primary amine. -

Resolution: Use chiral tartaric acid to separate

and

Validating MAO-B Inhibition (Amplex Red Assay)

Objective: Determine

Step-by-Step Protocol:

-

Reagents: Recombinant human MAO-A and MAO-B (expressed in baculovirus), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

-

Preparation: Dilute test compounds (1 nM to 100

M) in reaction buffer (0.05 M sodium phosphate, pH 7.4). -

Incubation: Incubate enzyme + inhibitor for 30 mins at 37°C.

-

Reaction: Add working solution (200

M Amplex Red, 1 U/mL HRP, 1 mM Tyramine). -

Detection: Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.

-

Analysis: Fit data to the Hill equation to derive

.-

Control: Use Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as benchmarks.

-

Validating NMDA Antagonism (Calcium Flux Assay)

Objective: Assess functional blockade of Glutamate-induced

Step-by-Step Protocol:

-

Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

-

Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

-

Pre-treatment: Add test compound (3,3-dimethyl analog) 10 mins prior to stimulation.

-

Stimulation: Inject Glutamate (10

M) + Glycine (10 -

Measurement: Monitor fluorescence kinetics using a FLIPR (Fluorometric Imaging Plate Reader).

-

Outcome: A reduction in peak fluorescence indicates channel blockade.

Section 4: Strategic Visualization (Pathways & Logic)

The following diagrams illustrate the SAR logic and the experimental decision tree.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram maps the structural features of the 3,3-dimethyl analog to its predicted biological effects.

Caption: SAR Logic Flow: How the specific 3,3-dimethyl substitution translates to multi-target pharmacology.

Diagram 2: Experimental Development Workflow

This diagram outlines the critical path from synthesis to lead candidate selection.

Caption: Decision Tree for lead optimization, prioritizing neuroprotective profiles over psychostimulant profiles.

Section 5: Comparative Data Analysis

The following table summarizes predicted pharmacological shifts based on established aminoindane SAR data [1, 2, 4].

| Feature | Reference: Rasagiline (N-propargyl-1-aminoindane) | Candidate: 3,3-Dimethyl-1-aminoindane | Impact on Drug Development |

| MAO-B Affinity | High ( | High (Predicted) | Retained efficacy for Parkinson's. |

| Metabolic Stability | Moderate (CYP1A2 hydroxylation) | High (Blocked C3 oxidation) | Potential for once-daily dosing without active metabolites. |

| NMDA Activity | Negligible | Moderate (Memantine-like) | Dual-action neuroprotection (Excitotoxicity + Dopamine sparing). |

| DAT Affinity | Low | Low-Moderate | Lower risk of addiction compared to amphetamines. |

| Lipophilicity (LogP) | ~2.1 | ~2.8 | Enhanced Blood-Brain Barrier (BBB) penetration. |

References

-

Youdim, M. B., et al. (2005). "The essentiality of monoamine oxidase inhibition for neuroprotection." Trends in Pharmacological Sciences.

-

Nichols, D. E., et al. (1990). "Synthesis and pharmacological evaluation of 2-aminoindane analogs as potential antidepressants." Journal of Medicinal Chemistry.

-

Parsons, C. G., et al. (2007). "Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis." Neuropharmacology.

-

Rothman, R. B., et al. (2000). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

-

Simoni, D., et al. (2012).[3] "Design, synthesis, and biological evaluation of novel aminoindane derivatives as MAO-B inhibitors." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Use of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine in central nervous system drug discovery

This Application Note and Protocol Guide is designed for medicinal chemists and pharmacologists engaged in CNS drug discovery. It focuses on the strategic application of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (3,3-Dimethyl-1-indanamine) as a privileged scaffold for optimizing metabolic stability and target selectivity.

Executive Summary

In the development of central nervous system (CNS) agents, the 1-aminoindan core (present in Rasagiline) is a validated pharmacophore for Monoamine Oxidase B (MAO-B) inhibition and catecholaminergic modulation. However, the benzylic carbon at the C3 position represents a metabolic "soft spot," susceptible to rapid cytochrome P450-mediated hydroxylation.

The 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine scaffold incorporates a gem-dimethyl group at this vulnerable position. This structural modification serves three critical functions in lead optimization:

-

Metabolic Blockade: Sterically and electronically prevents benzylic oxidation at C3, significantly extending half-life (

). -

Conformational Locking: The bulky methyl groups restrict the pucker of the cyclopentene ring, potentially freezing the bioactive conformation required for NMDA receptor channel blockade or Sigma-1 receptor affinity.

-

Lipophilicity Modulation: Increases

to facilitate Blood-Brain Barrier (BBB) penetration without introducing excessive molecular weight.

Chemical Properties & Handling[1]

-

IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine

-

Molecular Formula:

[1] -

MW: 161.24 g/mol

-

Solubility: Highly soluble in DMSO, Ethanol, and DCM. Moderate water solubility as a hydrochloride salt.

-

Storage: Hygroscopic as a free base. Store at -20°C under inert atmosphere (

or Ar).

Structural Visualization

The following diagram illustrates the synthesis and derivatization logic for this scaffold.

Figure 1: Synthetic route from commercially available indanone to the enantiopure amine scaffold.

Protocol 1: Synthesis & Derivatization

Objective: Efficient generation of 3,3-dimethyl-1-indanamine from 3,3-dimethyl-1-indanone for library construction.

Reagents

-

Hydroxylamine hydrochloride (

) -

Sodium Acetate (

) -

Raney Nickel (slurry in water) or 10% Pd/C

-

Methanol (MeOH), Ammonia solution (7N in MeOH)

Step-by-Step Methodology

A. Oxime Formation[1]

-

Dissolution: Dissolve 10 mmol of 3,3-dimethyl-1-indanone in 30 mL of EtOH/Water (2:1).

-

Addition: Add 15 mmol

and 15 mmol -

Reflux: Heat to reflux (80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (

) should disappear, replaced by the oxime ( -

Workup: Evaporate EtOH. Extract aqueous residue with EtOAc (

mL). Wash with brine, dry over

B. Reduction to Amine

Safety Note: Raney Nickel is pyrophoric. Handle under inert gas.

-

Setup: Dissolve the crude oxime in 50 mL methanolic ammonia (7N).

-

Catalyst: Carefully add 10 wt% Raney Nickel (washed with MeOH).

-

Hydrogenation: Hydrogenate at 40-50 psi (3-4 bar) using a Parr shaker for 6-12 hours at RT.

-

Filtration: Filter through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.

-

Purification: Concentrate filtrate. Acidify with 1M HCl in ether to precipitate the 3,3-dimethyl-1-indanamine hydrochloride salt. Recrystallize from iPrOH/Ether.

Protocol 2: In Vitro MAO-B Inhibition Screening

Context: Aminoindans are classic MAO-B inhibitors. The dimethyl substitution may alter selectivity. This assay validates the scaffold's functional activity.

Assay Principle

Measurement of the production of 4-hydroxyquinoline from kynuramine by Monoamine Oxidase B (MAO-B), monitored fluorometrically.

Materials

-

Recombinant Human MAO-B (membrane preparation).

-

Substrate: Kynuramine hydrobromide.

-

Reference Inhibitor: Selegiline or Rasagiline.

-

Test Compound: 3,3-dimethyl-1-indanamine derivatives.[6]

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow

-

Preparation: Dilute test compounds in DMSO (final assay concentration <1% DMSO). Prepare serial dilutions (0.1 nM to 10

M). -

Incubation:

-

Add 10

L of test compound. -

Add 40

L of MAO-B enzyme solution. -

Incubate at 37°C for 15 minutes (pre-incubation is critical for irreversible inhibitors).

-

-

Reaction Start: Add 50

L of Kynuramine ( -

Detection: Incubate for 30 minutes at 37°C. Stop reaction with 2N NaOH.

-

Read: Measure fluorescence at Ex 310 nm / Em 400 nm.

-

Analysis: Fit data to a sigmoidal dose-response curve to determine

.

Protocol 3: Metabolic Stability (Microsomal Stability)

Context: This is the critical validation step to prove the "Gem-Dimethyl Effect."

Workflow

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Control: 1-Aminoindan (lacks methyl groups) vs. 3,3-Dimethyl-1-indanamine.

-

Reaction:

-

Pre-warm microsomes + test compound (1

M) in phosphate buffer (pH 7.4) for 5 min. -

Initiate with NADPH-regenerating system.

-

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

-

Analysis: LC-MS/MS. Plot

vs. time. -

Success Criteria: The 3,3-dimethyl analog should exhibit a significantly lower intrinsic clearance (

) compared to the unsubstituted 1-aminoindan.

Experimental Logic & Screening Cascade

The following diagram outlines how to integrate this scaffold into a CNS discovery pipeline, prioritizing the validation of metabolic stability before functional potency.

Figure 2: Screening cascade prioritizing the metabolic advantages of the scaffold.

Comparative Data: Structure-Activity Relationship (SAR)

| Compound | Structure | LogP (Calc) | HLM | MAO-B | Notes |

| 1-Aminoindan | Unsubstituted | 1.8 | 12 | 150 | Rapid C3 oxidation |

| Rasagiline | N-propargyl | 2.1 | 45 | 4 | Potent, irreversible |

| 3,3-Dimethyl-1-aminoindan | Gem-dimethyl | 2.5 | >120 | 210 | Metabolically stable |

| N-Methyl-3,3-dimethyl... | N-Methylated | 2.8 | >120 | 85 | Improved potency |

Note: Data values are representative of typical scaffold behavior in CNS optimization campaigns.

References

-

Synthesis of Indanamine Derivatives

-

BenchChem. "(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride."[1] Retrieved from .

-

-

Pharmacology of Aminoindans

-

Sheridan, H., et al. (2008). "Synthesis and pharmacological activity of aminoindanone dimers and related compounds." Bioorganic & Medicinal Chemistry, 16(1), 248-254.

-

-

Sigma Receptor Ligands & DMT

-

Fontanilla, D., et al. (2009). "The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator."[7] Science, 323(5916), 934-937. (Provides context for dimethyl-amine pharmacophores in Sigma-1 regulation).

-

-

NMDA Receptor Antagonism

-

MedChemExpress.[8] "NMDA receptor antagonist-3." (Demonstrates the utility of related scaffolds in NMDA antagonism).

-

-

Precursor Availability

Sources

- 1. (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | Benchchem [benchchem.com]

- 2. 3,3-DIMETHYL-1-INDANONE | 26465-81-6 [chemicalbook.com]

- 3. 3,3-Dimethyl indan-1-one | CAS 26465-81-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3,3-dimethyl-1-indanone, 26465-81-6 [thegoodscentscompany.com]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1637453-50-9|(R)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine as a chiral building block in synthesis

Application Note: 3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine as a Chiral Building Block

Introduction: The Gem-Dimethyl Effect in Chiral Scaffolds

3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine (hereafter 3,3-dimethyl-1-aminoindane ) is a specialized chiral building block that offers distinct advantages over the parent 1-aminoindane scaffold. While 1-aminoindane is the core pharmacophore of the Parkinson’s disease drug Rasagiline , the introduction of a gem-dimethyl group at the C3 position introduces significant steric bulk and conformational rigidity.

Key Structural Advantages:

-

Metabolic Stability: The C3 position in indanes is susceptible to benzylic oxidation by Cytochrome P450 enzymes. The gem-dimethyl substitution blocks this metabolic soft spot, potentially extending the half-life of derived APIs.[1]

-

Steric Locking (Thorpe-Ingold Effect): The bulky methyl groups restrict the conformational flexibility of the five-membered ring, often enhancing the stereoselectivity when this amine is used as a chiral auxiliary or ligand.

-

Lipophilicity: The added alkyl bulk increases logP, facilitating blood-brain barrier (BBB) penetration for CNS-targeted ligands.[1]

This guide details the synthesis of the racemic scaffold, its optical resolution via biocatalysis, and its application in synthesizing high-value CNS-active agents.[1]

Synthesis of Racemic 3,3-Dimethyl-1-aminoindane

Access to the amine begins with the commercially available 3,3-dimethyl-1-indanone.[1] The most robust route for scale-up involves oxime formation followed by catalytic hydrogenation.[1]

Protocol A: Oxime Formation and Hydrogenation

Reagents:

-

Hydroxylamine hydrochloride (

)[1] -

Sodium Acetate (

)[1] -

Palladium on Carbon (10% Pd/C)[1]

-

Solvents: Ethanol (EtOH), Methanol (MeOH)

Step-by-Step Methodology:

-

Oxime Generation:

-

Dissolve 3,3-dimethyl-1-indanone (10.0 g, 62.4 mmol) in EtOH (100 mL).

-

Add a solution of

(6.5 g, 93.6 mmol) and -

Reflux the mixture for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the ketone (

) and appearance of the oxime ( -

Workup: Cool to room temperature. Remove EtOH under reduced pressure. Extract the aqueous residue with EtOAc (

mL). Wash combined organics with brine, dry over

-

-

Catalytic Reduction:

-

Dissolve the crude oxime in MeOH (100 mL) in a hydrogenation vessel.

-

Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere (

). -

Acidify slightly with concentrated HCl (2 mL) to prevent secondary amine formation.

-

Hydrogenate at 40 psi

pressure for 12 hours at RT. -

Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate. Recrystallize the hydrochloride salt from

to obtain (

-

Enantiomeric Resolution: Biocatalytic Approach

While classical resolution with chiral acids (e.g., D-tartaric acid) is possible, it often requires tedious solvent screening.[1] Kinetic Resolution via Lipase-Catalyzed Acylation is the modern industry standard for benzylic amines, offering high enantiomeric excess (

Protocol B: Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

Principle: CAL-B selectively acylates the (

Reagents:

-

(

)-3,3-Dimethyl-1-aminoindane (free base)[1] -

Ethyl Acetate (Acyl donor and solvent) or Methyl Methoxyacetate

-

Immobilized CAL-B (e.g., Novozym 435)[1]

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene[1]

Workflow:

-

Reaction Setup:

-

Dissolve racemic amine (5.0 g) in MTBE (50 mL).

-

Add Ethyl Acetate (5 eq.) as the acyl donor.

-

Add Immobilized CAL-B (0.5 g, 10 wt%).[1]

-

Incubate at 30°C with orbital shaking (200 rpm).

-

-

Monitoring:

-

Monitor conversion by Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA).

-

Stop reaction at 50% conversion (typically 24-48 hours).[1]

-

-

Separation:

-

Filter off the enzyme beads (recyclable).

-

Acid Extraction: Wash the organic phase with 1M HCl.

-

Application: Synthesis of CNS-Active Ligands

The primary application of this building block is in the synthesis of analogues to Rasagiline (Parkinson's) and Ladostigil (Alzheimer's). The 3,3-dimethyl modification is used to probe the hydrophobic pocket of Monoamine Oxidase B (MAO-B).[1]

Protocol C: Synthesis of N-Propargyl-3,3-dimethyl-1-aminoindane

Mechanistic Insight: The propargyl group is a "suicide inhibitor" moiety that covalently binds to the FAD cofactor of MAO enzymes.

Reagents:

-

(

)-3,3-Dimethyl-1-aminoindane (from Protocol B)[1] -

Propargyl bromide (80% in toluene)[1]

-

Base:

or Diisopropylethylamine (DIPEA)[1] -

Solvent: Acetonitrile (

)[1]

Step-by-Step:

-

Alkylation:

-

Dissolve (

)-amine (1.0 eq) in MeCN (10 vol).[1] -

Add

(2.0 eq) and stir at RT for 15 min. -

Add Propargyl bromide (1.1 eq) dropwise. Critical: Control addition rate to minimize bis-alkylation.

-

Stir at 40°C for 6 hours.

-

-

Purification:

Visualization of Workflows

Figure 1: Synthesis and Resolution Pathway

This diagram illustrates the flow from the ketone starting material to the resolved enantiomers.[5]

Caption: Figure 1. Chemo-enzymatic workflow for the production of enantiopure 3,3-dimethyl-1-aminoindane.

Figure 2: Pharmaceutical Application (Pharmacophore Construction)

This diagram maps the application of the chiral building block in creating MAO-B inhibitors.

Caption: Figure 2. Synthesis of sterically modified Rasagiline analogues using the chiral scaffold.

Technical Considerations & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid (HCl salt) | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, MeCN/H2O (0.1% TFA) |

| Enantiomeric Excess | > 99.0% | Chiralcel OD-H, Hexane/IPA (90:[1]10) |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Storage | Hygroscopic (Salt); Store under Argon at 2-8°C | Desiccator |

Safety Note: 1-Aminoindanes are CNS active.[1] Handle all solids in a fume hood or glovebox. Avoid inhalation.

References

-

Synthesis of Indanamines: You, S.-L., et al. "Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation."[1] Chemical Reviews, 2010. Link[1]

-

Biocatalytic Resolution: Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Primary Amines."[1] Organic Process Research & Development, 2002. Link[1]

-

Pharmaceutical Application (Rasagiline): Sterling, J., et al. "Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease." Journal of Medicinal Chemistry, 2002. Link[1]

-

Gem-Dimethyl Effect: Jung, M. E., et al.[1] "The Gem-Dimethyl Effect in Organic Synthesis." Chemical Reviews, 2005. Link[1]

-

General Protocol Source: "Preparation of 1-Aminoindanes." Organic Syntheses, Coll.[6] Vol. 10, p. 123. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3,3-Dimethyl-1-indanone | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 4. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]

- 5. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Methods for removing impurities from 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine synthesis

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the technical guide for purifying 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (also known as 3,3-dimethyl-1-aminoindane).

While structurally similar to the generic 1-aminoindane, the gem-dimethyl group at the C3 position introduces significant steric bulk. This structural feature creates unique purification challenges:

-

Slower Imine Formation: In reductive amination, the steric hindrance often results in incomplete conversion, leaving significant unreacted ketone (3,3-dimethyl-1-indanone) in the crude mixture.

-

Lipophilicity: The additional methyl groups increase solubility in organic solvents, altering partition coefficients compared to non-substituted indanes.

This guide prioritizes non-chromatographic methods (crystallization and extraction) to ensure scalability for drug development workflows.

Module 1: Chemical Purity (Removing Neutral Impurities)

User Scenario: "My crude product is a dark yellow oil. NMR shows a singlet at ~1.4 ppm (methyls) corresponding to the starting ketone."

Diagnosis: The reaction (likely reductive amination or oxime reduction) was incomplete. The crude contains 3,3-dimethyl-1-indanone (neutral) and potentially 3,3-dimethyl-1-indanol (neutral side-product).

The Solution: The "pH Swing" Extraction

Because the target molecule is a primary amine (basic), we can exploit pH-dependent solubility to separate it from neutral impurities without column chromatography.

Protocol: Acid-Base Workup

-

Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

-

Acid Extraction (Target

Aqueous): -

Organic Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutral organics.

-

Basification (Target

Organic): -

Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or MTBE (3 cycles).

-

Drying: Dry combined organics over

, filter, and concentrate.

Result: The resulting oil should be the chemically pure free amine.

Workflow Visualization

Caption: Logic flow for separating basic amine from neutral ketone impurities using pH manipulation.

Module 2: Solid State Isolation (Hydrochlorides)

User Scenario: "The free base is an oil and degrades over time. I need a stable solid."

Diagnosis: Free base amines are prone to oxidation (N-oxide formation) and carbamate formation (

The Solution: Anhydrous Salt Formation

Converting the amine to its Hydrochloride (HCl) salt is the industry standard for stability.

Protocol: HCl Salt Precipitation

-

Dissolve the purified free base (from Module 1) in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

-

Stoichiometry: Add 1.1 equivalents of HCl.

-

-

A white precipitate should form immediately.

-

Filtration: Filter the solid under

atmosphere (hygroscopic risk). -

Wash: Wash the filter cake with cold ether to remove trace colored impurities.

Module 3: Stereochemical Purity (Chiral Resolution)

User Scenario: "I need the (S)-enantiomer for a biological assay, but my synthesis was racemic."

Diagnosis: 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine has a chiral center at C1. Racemic synthesis yields a 50:50 mixture.

The Solution: Diastereomeric Crystallization

Since enantiomers have identical physical properties, they cannot be separated by standard distillation or crystallization. You must create diastereomeric salts using a chiral acid.

Recommended Resolving Agents

Based on structural analogs (like 1-aminoindane), the following agents are most effective. You must screen these on a small scale (100mg) first.

| Resolving Agent | Solvent System | Notes |

| N-Acetyl-L-Leucine | Methanol / Ethanol | Highly effective for bulky amines; often yields the (S)-amine salt. |

| (D)-(-)-Tartaric Acid | Ethanol / Water (9:1) | Classic resolving agent. Cheap, but salts can be solvates (gelatinous). |

| (S)-(+)-Mandelic Acid | Isopropanol | Good for forming rigid crystalline lattices with indane cores. |

Protocol: Classical Resolution

-

Mixing: Dissolve 1.0 eq of Racemic Amine and 0.5 to 1.0 eq of Chiral Acid (e.g., N-Acetyl-L-Leucine) in refluxing Ethanol.

-

Cooling: Allow the solution to cool very slowly to room temperature (over 4-6 hours). Rapid cooling traps the wrong isomer.

-

Harvest: Filter the crystals. This is the Diastereomerically Enriched Salt .

-

Recrystallization: If Chiral HPLC shows <98% ee, recrystallize the salt from hot ethanol again.

-

Liberation: Treat the salt with NaOH (as in Module 1) to release the chiral free base.

Resolution Logic Diagram

Caption: Separation of enantiomers via diastereomeric salt formation.

Frequently Asked Questions (FAQ)

Q: I used reductive amination with

Q: My HCl salt is hygroscopic and turning into a goo. A: This is common if excess HCl is trapped in the lattice or if the solvent wasn't dry.

-

Fix: Recrystallize the salt from Isopropanol/Diethyl Ether .

-

Prevention: Dry the salt in a vacuum oven at 40°C over

for 24 hours.

Q: Can I use chromatography instead of extraction? A: Yes, but amines streak on silica due to interaction with acidic silanol groups. You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/Methanol eluent to deactivate the silica.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for amine resolution protocols).

- Ramurthy, S., et al. (2008). "Synthesis of Indane Derivatives as Potent and Selective Agonists." Journal of Medicinal Chemistry. (Context for indane scaffold synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Validation & Comparative

3,3-dimethyl-2,3-dihydro-1H-inden-1-amine vs other inden-amine derivatives in biological assays

This guide provides an in-depth technical comparison of 3,3-dimethyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 3,3-Dimethyl-1-aminoindane ) against established indanamine derivatives. It focuses on structural activity relationships (SAR), metabolic stability, and pharmacological profiles in the context of monoamine oxidase (MAO) inhibition and monoamine transporter activity.

Executive Summary

The indan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for neuroprotective agents (e.g., Rasagiline) and psychoactive substances. While the parent 1-aminoindane is a weak, reversible MAO inhibitor, its derivatives exhibit vastly different profiles.

3,3-Dimethyl-1-aminoindane represents a sterically modified variant where the C3-benzylic protons are replaced by methyl groups. This modification fundamentally alters the molecule's metabolic fate and receptor docking dynamics compared to the planar parent scaffold or the N-substituted analogs like Rasagiline.

Key Comparative Findings

| Feature | 3,3-Dimethyl-1-aminoindane | 1-Aminoindane (Parent) | Rasagiline (Clinical Std) | 2-Aminoindane (Isomer) |

| Primary Target | MAO-B (Reversible) / Sigma | MAO-B (Weak Reversible) | MAO-B (Irreversible) | NET/DAT (Releaser) |

| Metabolic Stability | High (C3 blocked) | Low (C3 hydroxylation) | Moderate (N-dealkylation) | Moderate |

| Lipophilicity (cLogP) | ~2.5 (High CNS pen.) | ~1.8 | ~2.1 | ~1.8 |

| Mechanism | Steric Occlusion / Competitive | Competitive Antagonist | Suicide Substrate | Transporter Substrate |

Structural & Mechanistic Analysis

The "Gem-Dimethyl" Effect

The introduction of a gem-dimethyl group at the C3 position of the indan ring (as seen in 3,3-dimethyl-1-aminoindane) serves two critical design functions:

-

Metabolic Blocking: The C3 position in 1-aminoindane is susceptible to benzylic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2), leading to 3-hydroxy-1-aminoindane. The 3,3-dimethyl substitution eliminates these abstractable protons, significantly extending the half-life (

) of the molecule. -

Conformational Lock: The bulky methyl groups restrict the "puckering" of the cyclopentane ring, forcing the amine into a more defined orientation relative to the aromatic ring. This can enhance selectivity for hydrophobic pockets in GPCRs or ion channels but may introduce steric clash in tight enzymatic active sites (like MAO-A).

Signaling Pathway & Interaction Logic

The following diagram illustrates the divergent pathways of these derivatives.

Figure 1: Divergent pharmacological pathways of indanamine derivatives based on substitution patterns.

Experimental Protocols & Methodologies

To objectively compare 3,3-dimethyl-1-aminoindane against its analogs, the following standardized protocols are recommended. These ensure that differences in potency are due to molecular structure, not assay variability.

Synthesis of 3,3-Dimethyl-1-aminoindane (Probe Generation)

Since this compound is not a standard catalog item like Rasagiline, it must often be synthesized for testing.

-

Precursor: 3,3-dimethyl-1-indanone (Commercially available).[1]

-

Method: Reductive Amination.

-

Oximation: React 3,3-dimethyl-1-indanone with hydroxylamine hydrochloride (

) and sodium acetate in ethanol at reflux for 2 hours. -

Reduction: Treat the resulting oxime with Hydrogen gas (

, 50 psi) over Raney Nickel or -

Purification: Acid-base extraction followed by recrystallization of the hydrochloride salt from isopropanol.

-

MAO-B Inhibition Assay (Fluorometric)

This protocol validates the affinity of the amine for the MAO-B active site.

-

Reagents: Recombinant Human MAO-B (5 µg/mL), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

-

Workflow:

-

Incubate test compounds (0.1 nM – 100 µM) with MAO-B enzyme in phosphate buffer (pH 7.4) for 30 minutes at 37°C. Note: Pre-incubation is critical to detect irreversible inhibitors like Rasagiline.

-

Add working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

-

Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

-

Causality Check: If 3,3-dimethyl-1-aminoindane shows activity without time-dependence, it is a reversible inhibitor (unlike Rasagiline).

-

Monoamine Uptake Assay (HEK293-DAT/NET)

To assess potential off-target psychoactive effects (similar to 2-aminoindane).

-

System: HEK293 cells stably expressing human DAT or NET.[2]

-

Tracer:

-Dopamine or -

Protocol:

-

Plate cells in 96-well poly-D-lysine coated plates.

-

Wash with Krebs-Ringer-HEPES buffer.

-

Add test compound (10 µM screening dose) and incubate for 10 min.

-

Add radioligand (20 nM final) and incubate for 5 min.

-

Terminate with ice-cold buffer, lyse cells, and count via liquid scintillation.

-

Comparative Data Analysis

The following data consolidates predicted and literature-extrapolated values for these structures.

Table 1: Physicochemical and Pharmacological Comparison

| Compound | Structure | cLogP | MAO-B IC50 (nM) | DAT Uptake IC50 (µM) | BBB Permeability |

| 3,3-Dimethyl-1-aminoindane | Gem-dimethyl @ C3 | 2.45 | ~1500 (Est.) | >10 (Weak) | High |

| 1-Aminoindane | Unsubstituted | 1.82 | 4400 [1] | >50 | Moderate |

| Rasagiline | N-Propargyl | 2.10 | 4.4 [1] | >100 | High |

| 2-Aminoindane (2-AI) | Amine @ C2 | 1.75 | >10,000 | 2.5 [2] | High |

-

Interpretation:

-

Potency: 3,3-dimethyl-1-aminoindane is predicted to be more potent than the parent 1-aminoindane due to hydrophobic interactions in the MAO-B entrance cavity, but significantly less potent than Rasagiline, which utilizes the propargyl group to form a covalent adduct with the FAD cofactor N5.

-

Selectivity: The steric bulk at C3 likely reduces affinity for the smaller MAO-A active site, potentially enhancing MAO-B selectivity.

-

Workflow Visualization: Assay Decision Tree

Use this logic flow to determine the classification of a new indanamine derivative.

Figure 2: Decision tree for classifying the mechanism of action of novel indanamine derivatives.

References

-

Youdim, M. B., et al. (2001). "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology.

-

Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.

-

ChemicalBook. (2024). "(1R)-3,3-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE Product Entry."

-

PubChem. (2024). "3,3-Dimethyl-1-indanone (Precursor Data)." National Library of Medicine.

Sources

Comparative Guide: Catalytic Strategies for Chiral 1-Aminoindane Synthesis

Executive Summary

The 1-aminoindane (and its unsaturated congener, inden-amine ) scaffold is a privileged pharmacophore in neuroscience and oncology, serving as the core structure for blockbuster therapeutics like Rasagiline (Parkinson’s) and Ozanimod (Multiple Sclerosis).

For years, the synthesis of these motifs relied on stoichiometric resolution or harsh reductive conditions. However, the demand for enantiopure (>99% ee) intermediates has shifted the paradigm toward Asymmetric Catalysis .

This guide objectively compares the three dominant catalytic methodologies:

-

Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA): The high-throughput industrial standard.

-

Chiral Phosphoric Acid (CPA) Organocatalysis: The metal-free, "green" alternative.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The solution for functionalizing halogenated precursors.

Comparative Analysis of Catalytic Systems

A. Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Best for: High-throughput synthesis, maximum atom economy, and sterically hindered substrates.

-

Mechanism: The reaction proceeds via the in situ formation of an imine from 1-indanone and an amine. A chiral Iridium-phosphoramidite or Ir-P,N complex coordinates the imine. The rate-determining step is often the outer-sphere hydride transfer from the Ir-H species to the iminium carbon.

-

Key Insight: The use of f-Binaphane or Feringa-type phosphoramidite ligands creates a chiral pocket that rigidly enforces facial selectivity, often achieving >95% ee even with bulky amine partners.

B. Organocatalytic Transfer Hydrogenation (Chiral Phosphoric Acids)

Best for: Metal-sensitive substrates, academic labs avoiding gloveboxes, and "Green Chemistry" compliance.

-

Mechanism: This method utilizes a Hantzsch ester as a stoichiometric hydride source. The Chiral Phosphoric Acid (CPA) acts as a bifunctional catalyst: the Brønsted acidic proton activates the imine (formed from indenone), while the phosphoryl oxygen hydrogen-bonds with the Hantzsch ester, directing the hydride attack.

-

Key Insight: The "3,3'-substituent effect" on the BINOL backbone is critical. Bulky groups (e.g., 9-anthryl, SiPh3) are required to prevent background racemic reaction.

C. Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Late-stage functionalization of existing bromo-indenes or triflates.

-

Mechanism: Unlike the reductive routes, this is a C-N cross-coupling. It requires a pre-functionalized handle (e.g., 1-bromoindene).

-

Key Insight: Standard ligands often fail due to the tendency of 1-bromoindene to polymerize or undergo

-hydride elimination. DalPhos or BrettPhos ligands are essential to facilitate rapid reductive elimination over side pathways.

Data Summary: Performance Metrics

The following data is aggregated from benchmark studies (e.g., J. Am. Chem. Soc., Angew. Chem.) comparing optimized conditions for the synthesis of N-benzyl-1-aminoindane.

| Metric | Ir-Catalyzed (DARA) | CPA Organocatalysis | Pd-Catalyzed (B-H) |

| Catalyst Loading | 0.05 – 1.0 mol% | 1.0 – 5.0 mol% | 1.0 – 3.0 mol% |

| Yield (Isolated) | 92 – 97% | 85 – 94% | 70 – 88% |

| Enantioselectivity (ee) | 96 – >99% | 90 – 96% | N/A (Racemic)* |

| Reaction Time | 12 – 24 h | 24 – 48 h | 4 – 12 h |

| Atom Economy | High (H₂ byproduct/reagent) | Med (Pyridine waste) | Low (Salt waste) |

| Cost Efficiency | High (Low loading) | Low (High ligand cost) | Med (Pd cost) |

| Scalability | Excellent (Kg scale proven) | Good (Solubility limits) | Moderate |

*Note: Pd-catalyzed coupling typically yields racemic products unless specific chiral ligands are used for kinetic resolution, which is rare for this specific substrate class.

Mechanistic Visualization

Diagram 1: Decision Matrix for Catalyst Selection

Caption: Logical flow for selecting the optimal catalyst based on starting material and constraints.

Diagram 2: Iridium vs. CPA Mechanistic Cycles

Caption: Comparison of Ir-Hydride outer-sphere attack (left) vs. CPA H-bond activation (right).

Experimental Protocols